2-cyano-3-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Description
This compound features a unique structure combining a 2,2-dimethyl-2,3-dihydro-1-benzofuran moiety, a cyano-substituted enamide linker, and a 1,3-thiazol-2-yl group. The thiazole ring, a nitrogen-sulfur heterocycle, may enhance binding affinity in biological systems through hydrogen bonding or π-π stacking. The cyano group at the α-position of the enamide likely contributes to electron-withdrawing effects, modulating reactivity and stability .
Properties
IUPAC Name |
2-cyano-3-(2,2-dimethyl-3H-1-benzofuran-5-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-17(2)9-12-7-11(3-4-14(12)22-17)8-13(10-18)15(21)20-16-19-5-6-23-16/h3-8H,9H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPVGCXVSMCCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)C=C(C#N)C(=O)NC3=NC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
Key structural analogues include:
- Synthetic Yields: The methoxy-substituted 5b (90% yield) outperforms the chloro-substituted 5c (63%), suggesting electron-donating groups enhance reaction efficiency in Knoevenagel condensations .
- Melting Points : Higher melting points for 5b (292°C) vs. 5c (286°C) may reflect stronger crystal packing due to the methoxy group’s polarity versus the chloro group’s steric effects .
- Heterocyclic vs. Aromatic Substituents: The target compound’s thiazol-2-yl group contrasts with sulfamoylphenyl groups in 5b/5c.
Structural and Functional Divergence
- Dihydrobenzofuran vs. Chromone Derivatives: Compounds 1–4 in feature chromone (4-oxo-4H-chromene) cores, known for antioxidant activity. The target’s dihydrobenzofuran lacks the chromone’s conjugated ketone, reducing redox activity but increasing hydrolytic stability .
- Amide Directing Groups: Unlike the N,O-bidentate directing group in ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the thiazol-2-yl group in the target compound may act as a monodentate ligand, altering regioselectivity in metal-catalyzed C–H functionalization .
Spectroscopic and Computational Analysis
- IR/NMR: The cyano group in the target compound would exhibit a sharp IR peak near 2200 cm⁻¹, consistent with 5b/5c. Enamide protons (CH=C) in ¹H NMR would resonate as singlets at δ 7.5–8.0 ppm, similar to analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
